Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol This compound is known for its unique bicyclo[111]pentane structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps :
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of reactions starting from simple precursors. The bicyclo[1.1.1]pentane core is often synthesized via [1.1.1]propellane intermediates.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the alcohol can be oxidized back to the ester or further to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used for hydrolysis reactions.
Major Products
Free amine: Obtained after Boc deprotection.
Alcohol: Obtained after ester reduction.
Carboxylic acid: Obtained after ester hydrolysis or alcohol oxidation.
Scientific Research Applications
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research :
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.
Material science: Its rigid bicyclo[1.1.1]pentane core is used in the design of novel materials with enhanced mechanical properties.
Biological studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate depends on its specific application . In medicinal chemistry, for example, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with biological targets in a specific manner, enhancing binding affinity and selectivity. The Boc-protected amino group can be modified to introduce various functional groups, further tuning the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- 2-(3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentan-1-yl)acetic acid
Uniqueness
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is unique due to its specific substitution pattern on the bicyclo[1.1.1]pentane core. This substitution pattern imparts distinct chemical reactivity and physical properties, making it a valuable compound in various research and industrial applications. Its rigid structure and the presence of the Boc-protected amino group allow for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-12(7-13,8-13)5-9(15)17-4/h5-8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBWYZBSWSEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.